![molecular formula C20H22BrN3O4 B11000233 4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11000233.png)
4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
TRANS-4-[({[3-(4-BROMOPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyridazinone ring, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-[({[3-(4-BROMOPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bromophenyl and pyridazinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes may include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Pyridazinone Formation: Cyclization reactions to form the pyridazinone ring.
Coupling Reactions: Use of coupling agents to link the bromophenyl and pyridazinone intermediates with the cyclohexanecarboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-[({[3-(4-BROMOPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
TRANS-4-[({[3-(4-BROMOPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of TRANS-4-[({[3-(4-BROMOPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyridazinone ring are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- TRANS-4-[({[3-(4-CHLOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
- TRANS-4-[({[3-(4-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Uniqueness
The uniqueness of TRANS-4-[({[3-(4-BROMOPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID lies in its bromophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22BrN3O4 |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H22BrN3O4/c21-16-7-5-14(6-8-16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-3-15(4-2-13)20(27)28/h5-10,13,15H,1-4,11-12H2,(H,22,25)(H,27,28) |
InChI Key |
HVOCIDAILGPVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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